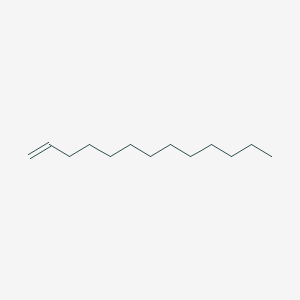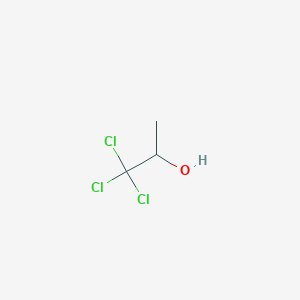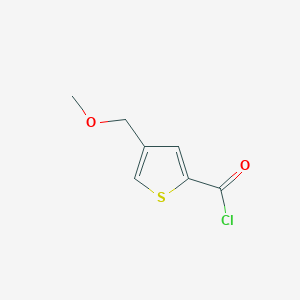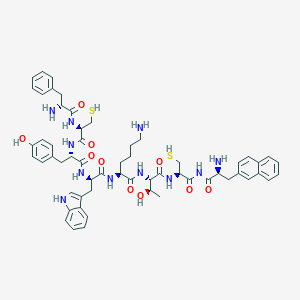
Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide (PCTTKTC-Nap) is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is composed of nine amino acids and a naphthylalanine moiety, which confers unique properties to the molecule.
Mecanismo De Acción
The mechanism of action of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide is not fully understood. However, it is believed that the naphthylalanine moiety confers unique properties to the molecule, allowing it to interact with specific receptors or enzymes. Additionally, the peptide may act as a modulator of cellular signaling pathways, leading to its observed therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to have various biochemical and physiological effects. In cancer research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. In Alzheimer's disease research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to reduce oxidative stress and inflammation, which are hallmarks of the disease. In inflammation research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide is its potential therapeutic applications in various diseases. Additionally, the peptide is relatively stable and can be synthesized using standard peptide chemistry techniques. However, one limitation of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide is its high cost of synthesis, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide research. One direction is to further elucidate the mechanism of action of the peptide, which may lead to the development of more potent analogs. Another direction is to explore the use of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide in combination with other therapies, which may enhance its therapeutic effects. Additionally, the use of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide in animal models of disease may provide further insight into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide is a complex process that requires expertise in peptide chemistry. The peptide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while LPPS involves the coupling of amino acids in solution. The choice of synthesis method depends on the desired purity and yield of the final product.
Aplicaciones Científicas De Investigación
Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to improve cognitive function and reduce amyloid-beta accumulation. In inflammation research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to reduce inflammation and oxidative stress.
Propiedades
Número CAS |
138248-87-0 |
|---|---|
Nombre del producto |
Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide |
Fórmula molecular |
C58H71N11O10S2 |
Peso molecular |
1146.4 g/mol |
Nombre IUPAC |
(2S)-6-amino-N-[(2S,3R)-1-[[(2R)-1-[[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C58H71N11O10S2/c1-33(70)50(58(79)67-49(32-81)57(78)69-52(73)43(61)27-36-18-21-37-13-5-6-14-38(37)25-36)68-53(74)45(17-9-10-24-59)63-55(76)47(29-39-30-62-44-16-8-7-15-41(39)44)65-54(75)46(28-35-19-22-40(71)23-20-35)64-56(77)48(31-80)66-51(72)42(60)26-34-11-3-2-4-12-34/h2-8,11-16,18-23,25,30,33,42-43,45-50,62,70-71,80-81H,9-10,17,24,26-29,31-32,59-61H2,1H3,(H,63,76)(H,64,77)(H,65,75)(H,66,72)(H,67,79)(H,68,74)(H,69,73,78)/t33-,42-,43+,45+,46+,47-,48+,49+,50+/m1/s1 |
Clave InChI |
ZATHVQJWEVRQPD-DMUMTTGNSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)NC(=O)[C@@H](CC6=CC=CC=C6)N)O |
SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)NC(=O)C(CC6=CC=CC=C6)N)O |
SMILES canónico |
CC(C(C(=O)NC(CS)C(=O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)NC(=O)C(CC6=CC=CC=C6)N)O |
Otros números CAS |
138248-87-0 |
Sinónimos |
cyclo SS-8 cyclo-SS-8 Phe-Cys-Tyr-Trp-Lys-Thr-Cys-Nal-NH2 Phe-Cys-Tyr-Trp-Lys-Thr-Cys-naphthyl-Ala-NH2 phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



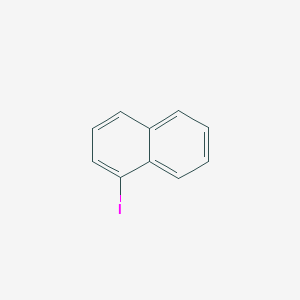
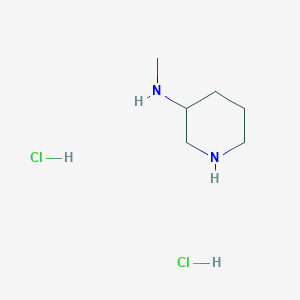
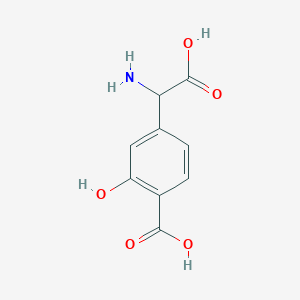
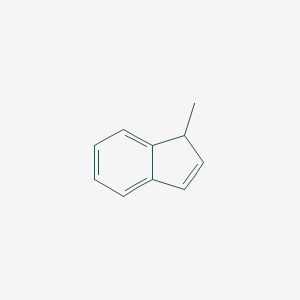
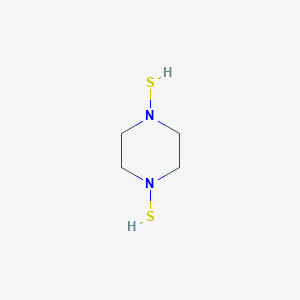
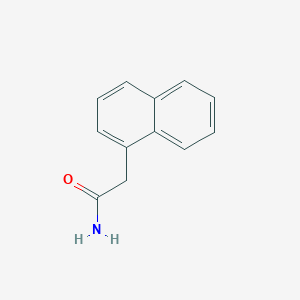
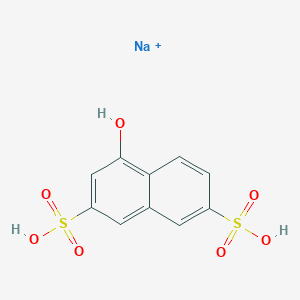
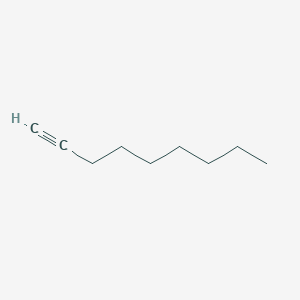
![4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B165148.png)
![(17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B165149.png)

